molecular formula C11H12FNO B13182799 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Cat. No.: B13182799
M. Wt: 193.22 g/mol
InChI Key: HXJGEYKPZJPHET-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] is a synthetic organic compound with the molecular formula C₁₁H₁₂FNO. It is a member of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives .

Scientific Research Applications

5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it prevents the digestion of carbohydrates, thereby reducing blood glucose levels. This inhibition occurs through a reversible and mixed manner, where the compound binds to the enzyme and prevents its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,3'-oxolane]

InChI

InChI=1S/C11H12FNO/c12-8-1-2-10-9(5-8)11(6-13-10)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2

InChI Key

HXJGEYKPZJPHET-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CNC3=C2C=C(C=C3)F

Origin of Product

United States

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